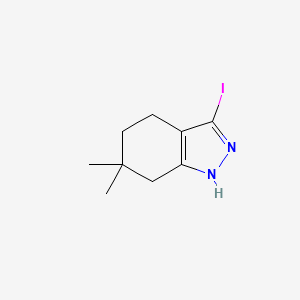

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole

概要

説明

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound with the molecular formula C9H13IN2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole typically involves the iodination of a suitable precursor. One common method involves the reaction of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

化学反応の分析

Types of Reactions

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole, while a Suzuki coupling reaction could produce a biaryl derivative .

科学的研究の応用

Anticancer Activity

One of the most promising applications of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Another significant application is its potential neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : In an experimental model of neurodegeneration, treatment with this compound resulted in reduced markers of inflammation and neuronal cell death .

Material Science

This compound has been explored for its utility in material science due to its unique structural characteristics.

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for applications in organic electronics.

- Application Example : Thin-film transistors made from this compound showed improved charge mobility compared to traditional materials. This property is crucial for developing efficient organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent for various analytical techniques.

Chromatography

The compound has been utilized as a standard reference material in chromatographic methods for the separation and identification of similar indazole derivatives.

作用機序

The mechanism by which 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels .

類似化合物との比較

Similar Compounds

- 3-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole

- 3-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole

- 3-Fluoro-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole

Uniqueness

Compared to its halogenated analogs, 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is unique due to the larger atomic size and higher reactivity of the iodine atom. This can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

生物活性

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (CAS: 1309788-50-8) is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological activity, synthesis, and structure-activity relationships (SAR).

- Molecular Formula : C₉H₁₃I N₂

- Molecular Weight : 276.12 g/mol

- Purity : Typically ≥ 95% in commercial samples .

Biological Activity Overview

Research indicates that indazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promise in various assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives. For instance:

- Inhibition of FGFR : A related study indicated that compounds with indazole moieties exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFR). The IC₅₀ values for some derivatives were reported as low as 4.1 nM for FGFR1 and 2.0 nM for FGFR2 . While specific data for this compound is not detailed in the literature reviewed, its structural similarity suggests potential efficacy in this area.

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that indazole derivatives could induce apoptosis and inhibit cell proliferation. For example, compounds tested against KG1 and SNU16 cell lines showed IC₅₀ values ranging from 25.3 nM to 77.4 nM .

Antimicrobial Activity

The antimicrobial properties of indazole derivatives have been explored through various assays:

- Zone of Inhibition : The antibacterial activity was evaluated using the agar diffusion method. Results indicated significant zones of inhibition against standard bacterial strains, suggesting that modifications at the indazole scaffold could enhance antimicrobial efficacy .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 3 | Iodine | Enhances lipophilicity and potentially increases binding affinity to target enzymes or receptors |

| 6 | Dimethyl | Improves metabolic stability and may influence selectivity towards certain biological targets |

Research suggests that the presence of halogen substituents (like iodine) can significantly affect the pharmacokinetic properties of indazole derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of analogs derived from indazole frameworks:

- Synthesis Method : Utilizing iodine and potassium hydroxide in DMF yielded high purity products with yields around 83% .

- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit specific enzymes related to cancer pathways. Results indicated promising IC₅₀ values which warrant further investigation into their therapeutic potential .

特性

IUPAC Name |

3-iodo-6,6-dimethyl-1,4,5,7-tetrahydroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-9(2)4-3-6-7(5-9)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWZKCXTTCFVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)NN=C2I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。